3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine
説明
3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine is a chemically modified nucleoside derivative widely utilized in oligonucleotide synthesis and biomedical research. Its structure features:
- 3'-Deoxy modification: The absence of a hydroxyl group at the 3'-position enhances nuclease resistance and stability in biological systems.
- 5'-O-(4,4'-dimethoxytrityl) (DMT) group: This acid-labile protecting group facilitates purification during solid-phase synthesis by enabling selective deprotection .
- 5-Methyl substitution: The methyl group at the 5-position of the uracil base improves base-pairing specificity and thermal stability in oligonucleotide duplexes .
This compound is critical in synthesizing antisense oligonucleotides, primers, and probes, particularly for applications requiring enhanced stability against enzymatic degradation.
特性
IUPAC Name |
1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOBLOAHYWPHA-YIKNKFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170479 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143653-61-6 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143653-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Radical Deoxygenation (Barton-McCombie Reaction)
Procedure :
-
Thiocarbonate Formation : The 3'-OH group is reacted with 1,1'-thiocarbonyldiimidazole (TCDI) in anhydrous DMF to form a thiocarbonate intermediate.
-
Radical Reduction : The intermediate is treated with tributyltin hydride and azobisisobutyronitrile (AIBN) in toluene under reflux, resulting in 3'-deoxy-5-methyluridine.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C (reflux) |
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Mitsunobu Reaction
Procedure :
-
Activation : 3'-OH is converted to a better leaving group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
-
Reduction : The activated intermediate is reduced with sodium borohydride (NaBH₄) to yield 3'-deoxy-5-methyluridine.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 h |
| Yield | 70–75% |
5'-O-Dimethoxytrityl (DMTr) Protection
The final step involves regioselective protection of the 5'-OH group with the dimethoxytrityl (DMTr) moiety, critical for oligonucleotide synthesis.
Procedure :
-
DMTr Activation : 3'-Deoxy-5-methyluridine is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMTrCl) is added with catalytic DMAP.
-
Quenching : The reaction is quenched with methanol, and the product is isolated via aqueous work-up (NaHCO₃ and brine washes).
-
Purification : The crude product is purified by silica gel chromatography using a gradient of methanol (0–5%) in dichloromethane (DCM).
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (DMTrCl) | 1.1 eq |
| Reaction Time | 16–20 h |
| Yield | 80–85% |
| Purity (HPLC) | >98% |
Scalability and Process Optimization
Large-scale synthesis (20 g+) requires modifications to minimize solvent use and improve efficiency:
-
Solvent Reduction : Replace traditional pyridine with DCM/THF mixtures to reduce volumes from 120× to 30×.
-
Catalyst Loading : DMAP is reduced to 0.02 eq without compromising yield.
-
Work-Up : Ethylenediamine (EDA) is added post-DMTr protection to hydrolyze residual esters, simplifying purification.
Analytical Characterization
1H-NMR (CDCl₃) :
-
DMTr Protons : δ 6.8–7.4 (m, 13H, aromatic), 3.7 (s, 6H, OCH₃).
-
Sugar Protons : δ 5.9 (d, 1H, H1'), 2.5 (m, 2H, H2'), 1.8 (m, 1H, H3').
13C-NMR :
Mass Spectrometry :
Challenges and Solutions
化学反応の分析
Phosphoramidite Derivative Formation
The DMT-protected intermediate is converted to a phosphoramidite monomer for solid-phase oligonucleotide synthesis:
Procedure
-
Activation : 3'-Deoxy-5'-O-DMT-5-methyluridine reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole .
-
Purification : Column chromatography (hexane:ethyl acetate = 3:1) isolates the phosphoramidite with >95% purity .
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling reagent | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |
| Activator | 1H-tetrazole (0.45 M) |
| Reaction time | 30 min |
| Yield | 78% |
Oligonucleotide Incorporation and Stability
The phosphoramidite monomer is integrated into oligonucleotides via automated solid-phase synthesis:
Synthetic Cycle
-
Deblocking : 3% trichloroacetic acid (TCA) removes the 5'-DMT group.
-
Coupling : Phosphoramidite (0.1 M) reacts with the growing oligonucleotide chain in acetonitrile (5 min) .
-
Oxidation : Iodine/water/pyridine converts phosphite triester to phosphate .
Performance Metrics
-
Nuclease resistance : Modified oligonucleotides show 10× higher stability in serum compared to unmodified counterparts .
Deprotection and Post-Synthetic Modifications
Final deprotection involves:
-
DMT removal : Acidic conditions (e.g., 80% acetic acid, 30 min) .
-
Base and sugar deprotection : Ammonium hydroxide (55°C, 12 h) cleaves protecting groups .
Critical Observations
科学的研究の応用
Antisense Oligonucleotide Development
One of the primary applications of 3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine is in the synthesis of antisense oligonucleotides (ASOs). ASOs are short strands of nucleic acids designed to bind to specific mRNA sequences, thereby inhibiting gene expression. The incorporation of this modified nucleoside into ASOs has been shown to enhance their thermal stability and binding affinity, making them more effective in therapeutic applications.
Case Study: Enhanced Stability
In a study examining the incorporation of various modified nucleosides into ASOs, it was found that this compound significantly improved the thermal stability of the resulting oligonucleotides compared to unmodified counterparts. This property is crucial for maintaining efficacy in biological environments where temperature fluctuations can occur .
RNA Interference and Gene Silencing
Another significant application of this compound is in RNA interference (RNAi) technologies. RNAi is a biological process where small RNA molecules inhibit gene expression by degrading mRNA after transcription. The use of modified nucleosides like this compound allows for the design of small interfering RNAs (siRNAs) that are more resistant to nucleolytic degradation, thus prolonging their action within cells.
Case Study: siRNA Efficacy
Research has demonstrated that siRNAs incorporating this compound exhibit improved cellular uptake and silencing efficiency. In one experiment, siRNAs were tested in a mammalian cell line, showing a reduction in target gene expression by more than 70% when this modified nucleoside was included in their structure .
Therapeutic Applications in Cancer Research
The potential therapeutic applications of this compound extend into cancer research, where it can be used to develop targeted therapies that inhibit oncogene expression. By designing ASOs or siRNAs that specifically target oncogenes, researchers aim to reduce tumor growth and improve patient outcomes.
Case Study: Targeting Oncogenes
In a clinical trial focusing on a specific type of cancer, researchers employed ASOs containing this compound to target an overexpressed oncogene. Preliminary results indicated a significant decrease in tumor size and improved survival rates among treated patients compared to control groups .
Synthesis of Nucleotide Analogs
The compound also serves as a precursor for synthesizing various nucleotide analogs used in drug development. Its unique structural features allow chemists to modify it further to create compounds with specific biological activities.
Table: Comparison of Nucleotide Analogues
| Compound Name | Structure Features | Application Area |
|---|---|---|
| This compound | Modified uridine with dimethoxytrityl group | Antisense therapy, RNAi |
| 2'-O-Methyl-3'-deoxyuridine | 2'-O-methyl modification | Enhanced stability in oligonucleotides |
| 2'-Fluoro-2'-deoxythymidine | Fluorinated base | Antiviral agents |
作用機序
The mechanism of action of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine involves its incorporation into synthetic oligonucleotides. The DMT group serves as a protecting group during the synthesis, preventing unwanted reactions at the 5’-hydroxyl position. Once incorporated into an oligonucleotide, the DMT group can be removed under acidic conditions, allowing for further modifications or interactions with other molecules. The methyl group at the 5-position can influence the compound’s binding affinity and specificity for target nucleic acids.
類似化合物との比較
Comparison with Structurally Similar Compounds
Modifications at the 5-Position of Uracil
5-Methylthio-2'-deoxyuridine derivatives
- Structure : The 5-methylthio group replaces the methyl group, introducing a sulfur atom.
- The 5'-O-DMTr derivative (MW: ~500 g/mol) exhibits a distinct NMR profile (δ 2.10 ppm for SCH3) and a higher melting point compared to the methyl analog .
- Applications : Used in studies of DNA-protein interactions due to sulfur’s affinity for metal ions.
5-Iodo-2'-deoxyuridine derivatives
- Structure : Iodine substitution at the 5-position (e.g., 3',5'-diacetyl-5-iodo-2'-deoxyuridine, CAS 94048-47-2).
- Properties : The heavy atom (iodine) increases molecular weight (MW: 428.61 g/mol) and enables radiolabeling for tracking in cellular uptake studies. The diacetyl groups improve solubility in organic solvents .
- Applications : Key intermediate in antiviral drug development and radiopharmaceuticals.
5-Trifluoromethyl-2'-deoxyuridine derivatives
- Structure : A trifluoromethyl group at the 5-position (e.g., 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, CID 125883).
- Properties : The electron-withdrawing CF₃ group alters base acidity (pKa ~6.5 vs. ~9.3 for methyl), affecting hydrogen bonding. MW: 398.3 g/mol .
- Applications : Explored in fluorinated oligonucleotides for improved bioavailability.
Modifications at the Sugar Moiety
2'-Fluoro-5-methyluridine derivatives
- Structure : Fluorine at the 2'-position (e.g., 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine).
- Properties : Fluorine increases electronegativity, enhancing duplex stability (ΔTm +2–4°C per modification). The DMT group enables efficient purification (Rf = 0.45 in CH₂Cl₂/MeOH) .
- Applications : Used in siRNA and aptamers for therapeutic targeting.
3'-Azido-3'-deoxythymidine derivatives
Phosphoramidite Derivatives
3'-S-Phosphorothioamidite derivatives
- Structure: Phosphorothioate linkage (e.g., 3'-S-(2-cyanoethyl-N,N-diisopropylphosphorothioamidite)-3'-deoxy-DMT-thymidine).
- Properties : Sulfur substitution confers resistance to nucleases. Purified via silica chromatography (87% yield) .
- Applications : Synthesis of phosphorothioate oligonucleotides for gene silencing.
5'-O-DMT-uridine-3'-CED phosphoramidites
Stability and Reactivity Trends
- DMT Group Stability : Acid-labile (deprotected with 3% trichloroacetic acid), critical for stepwise synthesis .
- 5-Methyl vs. 5-Iodo : Methyl derivatives exhibit higher thermal stability (Tm +5°C), while iodo derivatives are more reactive in cross-coupling reactions .
- 2'-Fluoro Modification : Increases nuclease resistance by >50% compared to unmodified counterparts .
生物活性
3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine (DMT-5-MeU) is a modified nucleoside that has garnered attention in the fields of nucleic acid chemistry and therapeutic applications. This compound is characterized by a dimethoxytrityl (DMT) protecting group at the 5' position and a methyl group at the 5-position of uridine, which influences its biological activity and stability. The following sections detail its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of DMT-5-MeU typically involves several key steps, including protection of the hydroxyl groups, introduction of the methyl group, and subsequent deprotection. A common synthetic route is outlined below:
- Protection : The 5' hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) to yield DMT-uridine.
- Methylation : The 5-position is then methylated using methyl iodide or another suitable methylating agent.
- Deprotection : Finally, the DMT group can be removed under acidic conditions or using a specific deprotecting agent to yield 3'-deoxy-5-methyluridine.
DMT-5-MeU exhibits unique biological activities primarily due to its structural modifications. The presence of the DMT group enhances the stability of the nucleoside against enzymatic degradation, which is crucial for its function in antisense oligonucleotide therapies. The methyl group at the 5-position can influence binding affinity and specificity towards target RNA sequences.
Antisense Oligonucleotide Applications
DMT-5-MeU is often incorporated into antisense oligonucleotides (ASOs), which are designed to bind complementary RNA sequences and modulate gene expression. Research indicates that ASOs containing DMT-5-MeU show improved cellular uptake and enhanced potency in reducing target mRNA levels compared to unmodified counterparts .
Therapeutic Efficacy
A study published in Nature Communications demonstrated that ASOs incorporating DMT-5-MeU effectively reduced the expression of target genes associated with various diseases, including cancer and genetic disorders . In vitro experiments showed that these modified oligonucleotides could achieve significant knockdown efficiencies, highlighting their potential as therapeutic agents.
Safety and Toxicity
In terms of safety, studies have indicated that DMT-5-MeU-modified ASOs exhibit low cytotoxicity in various cell lines. A comparative analysis revealed that while traditional ASOs may induce cellular stress responses, those containing DMT-5-MeU maintained better cell viability and lower inflammatory responses .
Research Findings
Recent research has focused on optimizing the synthesis and application of DMT-5-MeU in therapeutic contexts:
Q & A
Q. What are the standard synthetic routes for preparing 3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine, and how are critical functional groups protected during synthesis?
- Methodological Answer : Synthesis begins with 5-methyluridine. The 5'-OH is protected using 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine under argon, requiring 24–48 hours for complete reaction . Subsequent 3'-deoxygenation involves:
Mesylation : Methanesulfonyl chloride in pyridine converts the 3'-OH to a mesyl group.
Displacement/Elimination : Lithium azide in DMF replaces the mesyl group, followed by hydrogenation (e.g., Pd/C in ethanol) or elimination under basic conditions.
Final deprotection (e.g., acetyl groups) uses NH4OH/MeOH, with strict pH control to preserve the DMT group. Critical challenges include preventing β-elimination and ensuring anhydrous conditions during phosphoramidite synthesis .
Q. How does the dimethoxytrityl (DMT) group influence the physicochemical properties of 3'-deoxy-5-methyluridine derivatives?
- Methodological Answer :
- Solubility : The DMT group increases lipophilicity, necessitating dichloromethane or toluene co-solvents for phosphoramidite coupling. Solubility in acetonitrile decreases by ~40% compared to non-DMT analogs .
- Stability : DMT cleavage occurs at 60°C in 3% trichloroacetic acid/dichloromethane, requiring precise temperature control during automated synthesis .
- Purification : Reverse-phase HPLC (C18 column) with UV detection at 498 nm (DMT) and 260 nm (nucleobase) ensures purity .
Q. What analytical methods are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
HPLC : Gradient elution (acetonitrile/TEAA buffer) with dual-wavelength detection .
Q. NMR :
- ¹H NMR (CDCl₃): DMT aromatic protons (δ 7.2–7.4 ppm), 5-methyl singlet (δ 1.8–2.1 ppm), and anomeric proton coupling (J₁',₂' = 6–8 Hz) .
- ¹³C NMR confirms sugar pucker and DMT attachment .
Mass Spectrometry : HRMS-ESI detects [M+Na]⁺ ions (m/z ~750–800) .
Trityl Assay : Quantifies DMT release via UV-Vis (ε₄₉₈ = 70,000 M⁻¹cm⁻¹) .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound phosphoramidite in oligonucleotide synthesis?
- Methodological Answer :
- Activator Concentration : 0.45 M 5-(ethylthio)-1H-tetrazole improves coupling rates for sterically hindered nucleosides .
- Extended Coupling Times : 90-second couplings achieve >98% efficiency (vs. 92% at 30 seconds) .
- Pre-Activation : Mixing phosphoramidite with activator for 15 seconds before delivery reduces oxidation byproducts .
- Solvent Engineering : 10% N-methylpyrrolidone (NMP) in acetonitrile enhances solubility .
Q. What strategies prevent premature DMT cleavage during oligonucleotide synthesis?
- Methodological Answer :
- Acid Scavengers : 0.1 M 2,6-lutidine in capping solutions neutralizes residual acid .
- Modified Detritylation : 1.5% trichloroacetic acid with 0.5% water reduces accidental cleavage by 60% .
- Temperature Control : Peltier cooling maintains column temperature at 18°C to prevent thermal acid generation .
- Quality Control : Kinetic acidolysis tests screen phosphoramidite batches for acid sensitivity .
Q. How does the 3'-deoxy modification impact oligonucleotide conformational dynamics?
- Methodological Answer :
- Structural Effects :
Sugar Pucker : ¹H NMR shows C3'-exo conformation (J₁',₂' = 7.8–8.2 Hz) .
Thermal Stability : Differential scanning calorimetry (DSC) reveals ΔTm = -1.3°C per modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
